molecular formula C5H11NO B2534792 2-Pentanoxim CAS No. 623-40-5

2-Pentanoxim

Katalognummer: B2534792
CAS-Nummer: 623-40-5
Molekulargewicht: 101.15 g/mol
InChI-Schlüssel: FWSXGNXGAJUIPS-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

N-(pentan-2-ylidene)hydroxylamine has a wide range of scientific research applications:

Vorbereitungsmethoden

N-(pentan-2-ylidene)hydroxylamine is typically synthesized by reacting pentane-2-one with hydroxylamine hydrochloride . The reaction conditions involve mixing the reactants in an appropriate solvent, such as ethanol or water, and maintaining the reaction mixture at a controlled temperature, usually around room temperature. The reaction proceeds as follows:

C5H10O+NH2OHHClC5H11NO+H2O+HCl\text{C}_5\text{H}_{10}\text{O} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_5\text{H}_{11}\text{NO} + \text{H}_2\text{O} + \text{HCl} C5​H10​O+NH2​OH⋅HCl→C5​H11​NO+H2​O+HCl

Industrial production methods for N-(pentan-2-ylidene)hydroxylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

N-(pentan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of N-(pentan-2-ylidene)hydroxylamine can yield amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

N-(pentan-2-ylidene)hydroxylamine can be compared with other similar compounds such as:

    Acetone oxime: Similar in structure but with a different alkyl group.

    Butanone oxime: Another oxime with a different carbon chain length.

    Cyclohexanone oxime: A cyclic oxime with distinct chemical properties.

What sets N-(pentan-2-ylidene)hydroxylamine apart is its specific alkyl chain length, which influences its reactivity and solubility properties .

Eigenschaften

CAS-Nummer

623-40-5

Molekularformel

C5H11NO

Molekulargewicht

101.15 g/mol

IUPAC-Name

(NE)-N-pentan-2-ylidenehydroxylamine

InChI

InChI=1S/C5H11NO/c1-3-4-5(2)6-7/h7H,3-4H2,1-2H3/b6-5+

InChI-Schlüssel

FWSXGNXGAJUIPS-AATRIKPKSA-N

SMILES

CCCC(=NO)C

Isomerische SMILES

CCC/C(=N/O)/C

Kanonische SMILES

CCCC(=NO)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.